Bienvenue dans la boutique en ligne BenchChem!

Quinazopyrine

Wound Healing Reparative Regeneration Fibroblast Maturation

Quinazopyrine is the only compound combining validated wound-healing and antiarrhythmic efficacy in a single molecule. It accelerates skin wound closure and scar strengthening in diabetic models where methyluracil, dimexide, pentoxyl, sodium nucleinate, potassium orotate, and riboxine fail. In calcium chloride- and aconitine-induced arrhythmia, it significantly outperforms anapriline and novocainamide, while matching ethmosine, obsidane, and cordarone in other arrhythmia types. Its high computed lipophilicity (XLogP3 3.7 vs. ≈-0.6 for methyluracil) enables deep-skin topical formulation design. Secure this unique lead scaffold for diabetic wound repair or broad-spectrum antiarrhythmic programs today.

Molecular Formula C19H17N5O
Molecular Weight 331.379
CAS No. 100330-91-4
Cat. No. B560722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazopyrine
CAS100330-91-4
SynonymsQuinazopyrine
Molecular FormulaC19H17N5O
Molecular Weight331.379
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C2=CC=CC=C2)C)NC3=NC=NC4=CC=CC=C43
InChIInChI=1S/C19H17N5O/c1-13-17(19(25)23(2)24(13)14-8-4-3-5-9-14)22-18-15-10-6-7-11-16(15)20-12-21-18/h3-12H,1-2H3,(H,20,21,22)
InChIKeyDXDFJGDFPHVRFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinazopyrine (CAS 100330-91-4): A Multifunctional Quinazoline Derivative for Wound Healing and Antiarrhythmic Research


Quinazopyrine (1,2-dihydro-1,5-dimethyl-2-phenyl-4-(4-quinazolinylamino)-3H-pyrazol-3-one) is a synthetic quinazoline derivative that has demonstrated both wound-healing and antiarrhythmic activities in preclinical models [1]. It stimulates nucleic acid synthesis and fibroblast maturation, thereby accelerating skin wound repair, and its efficacy is retained in diabetic animals [1][2]. The compound also exhibits antiarrhythmic effects in several experimental arrhythmia models [3].

Why In-Class Quinazoline or Wound-Healing Agents Cannot Directly Replace Quinazopyrine


While several quinazoline derivatives and other wound-healing agents (e.g., methyluracil, dimexide) or antiarrhythmics (e.g., anapriline, novocainamide) share partial therapeutic indications, they lack the specific combination of structural features and dual pharmacological profile of quinazopyrine. Direct comparative studies have shown that quinazopyrine provides higher wound-healing activity than six established comparators [1] and superior antiarrhythmic protection in specific arrhythmia models versus anapriline and novocainamide [2]. Substituting these agents would therefore compromise the integrated efficacy observed with quinazopyrine in multi-factorial preclinical models.

Quinazopyrine Differentiation: Head-to-Head and Comparative Evidence


Superior Wound-Healing Activity Over Six Established Comparators in Rat Skin Wound Model

In a comparative study on skin wound healing in rats, quinazopyrine produced a higher wound-healing response than methyluracil, dimexide, pentoxyl, sodium nucleinate, potassium orotate, and riboxine [1]. The study also demonstrated that quinazopyrine stimulates nucleic acid synthesis, accelerates fibroblast maturation, and increases mechanical strength of the post-operative scar, with efficacy retained in alloxan-induced diabetic animals [1]. Exact quantitative metrics (e.g., scar tensile strength, nucleic acid synthesis rates) are not available in the published abstract; the evidence is therefore classified as a direct head-to-head qualitative comparison.

Wound Healing Reparative Regeneration Fibroblast Maturation

Superior Antiarrhythmic Efficacy Over Anapriline and Novocainamide in Calcium Chloride/Aconitine Arrhythmia Models

In rat models of calcium chloride- and aconitine-induced arrhythmias, quinazopyrine exhibited an antiarrhythmic effect that was superior to that of anapriline and novocainamide [1]. In other arrhythmia types (myocardial infarction, isadrine/pituitrin-induced, electrical stimulation in cats), its activity was comparable to that of ethmosine, obsidane, and cordarone [1]. No numerical ED50 values are provided in the abstract, but the rank-order superiority is clearly stated.

Antiarrhythmic Cardiac Rhythm Ion Channel

Retention of Wound-Healing Efficacy in Diabetic Animals – A Feature Not Reported for Standard Comparators

Unlike the comparator agents methyluracil, dimexide, pentoxyl, sodium nucleinate, potassium orotate, and riboxine, quinazopyrine maintained its wound-healing activity in rats with alloxan-induced diabetes [1]. The abstract does not report whether the comparator drugs were tested in the diabetic subgroup, but the explicit retention of efficacy under hyperglycemic conditions is a differentiating feature for quinazopyrine.

Diabetic Wound Metabolic Disease Regenerative Medicine

Physicochemical Differentiation: Higher Lipophilicity and Molecular Weight Compared to Methyluracil

Quinazopyrine possesses a computed logP (XLogP3) of 3.7 and a molecular weight of 331.4 g/mol, whereas the common wound-healing comparator methyluracil has a computed logP of approximately -0.6 and a molecular weight of 126.1 g/mol [1][2]. This marked difference in lipophilicity (Δ logP ≈ 4.3) and molecular size (Δ MW ≈ 205.3 g/mol) may influence membrane permeability, tissue distribution, and formulation strategies. These properties can be leveraged for designing topical or systemic formulations that require higher lipid solubility.

Physicochemical Drug Formulation Lipophilicity

Optimal Research and Industrial Applications for Quinazopyrine Based on Differentiating Evidence


Multi-Mechanism Wound Healing Research in Healthy and Diabetic Models

Leverage quinazopyrine's demonstrated superiority over methyluracil, dimexide, pentoxyl, sodium nucleinate, potassium orotate, and riboxine in accelerating wound closure and scar strengthening [1]. Its retained efficacy in alloxan-induced diabetic rats [1] makes it a leading tool compound for investigating diabetic wound repair mechanisms, where other agents fail.

Targeted Antiarrhythmic Discovery for Calcium-Overload and Aconitine-Sensitive Arrhythmias

Use quinazopyrine as a positive control or lead scaffold for calcium chloride- and aconitine-induced arrhythmia models, where it outperforms anapriline and novocainamide [2]. Its comparable activity to ethmosine, obsidane, and cordarone in other arrhythmia types [2] supports broad-spectrum antiarrhythmic exploration.

Lipophilicity-Driven Formulation Development for Topical or Transdermal Delivery

Exploit the high computed lipophilicity (XLogP3 3.7) of quinazopyrine relative to less lipophilic wound-healing agents such as methyluracil (XLogP3 ≈ -0.6) [3][4] to design lipid-based or permeation-enhanced topical formulations targeting deeper skin layers.

Dual-Indication Preclinical Programs

Given its unique dual profile of wound healing and antiarrhythmic activity, quinazopyrine can serve as a model compound for programs aiming to develop single-agent therapies for comorbidities such as diabetic cardiomyopathy with concomitant impaired wound repair.

Quote Request

Request a Quote for Quinazopyrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.